Dansyl-d6-dimethylamine
Description
Overview of Dansyl Derivatives in Contemporary Analytical Chemistry
Dansyl derivatives are a class of compounds characterized by the presence of the 5-(dimethylamino)naphthalene-1-sulfonyl group. This functional group is highly fluorescent, a property that has made dansyl derivatives exceptionally useful in analytical chemistry. mdpi.com Dansyl chloride, a precursor to many dansyl derivatives, reacts with primary and secondary amines, phenols, and other functional groups to form stable, fluorescently tagged molecules. mdpi.comresearchgate.net
This derivatization process significantly enhances the sensitivity of detection, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.gov The fluorescence of the dansyl group allows for the detection and quantification of very small amounts of an analyte. nih.gov Dansyl derivatives are widely used for the analysis of amino acids, peptides, biogenic amines, and various pharmaceutical compounds. researchgate.netmdpi.com The process of dansylation can also improve the chromatographic separation of analytes and their ionization efficiency in mass spectrometry. researchgate.net
Rationale for Deuterium (B1214612) Labeling in Advanced Research Methodologies
Deuterium (²H), a stable isotope of hydrogen, is frequently used for isotopic labeling in research for several key reasons. tocris.comclearsynth.com The replacement of hydrogen with deuterium is the smallest possible structural change in a molecule, meaning the physical and chemical properties of the deuterated compound are nearly identical to its non-labeled counterpart. tocris.com However, the bond between carbon and deuterium is significantly stronger than the carbon-hydrogen bond. tocris.com
This increased bond strength gives rise to the "kinetic isotope effect," where reactions involving the breaking of a C-H bond proceed slower when hydrogen is replaced by deuterium. musechem.com This phenomenon is exploited in mechanistic studies to determine reaction pathways and in drug development to alter metabolic rates, potentially extending the half-life of a drug. symeres.commusechem.com Furthermore, deuterium-labeled compounds serve as ideal internal standards in quantitative mass spectrometry. tocris.comacs.org Because they co-elute with the non-labeled analyte but have a different mass, they can be used to accurately correct for variations in sample preparation and instrument response. tocris.com
Significance of Dansyl-d6-dimethylamine in Quantitative Analytical Techniques
This compound, chemically known as 5-(Dimethylamino)-N,N-dimethyl-1-Naphthalenesulfonamide-d6, is a deuterated analog of Dansyl-dimethylamine (B47482). clearsynth.compharmaffiliates.com In this compound, six hydrogen atoms on the dimethylamino groups have been replaced with deuterium. pharmaffiliates.compharmaffiliates.com The primary significance of this compound lies in its application as a stable isotope-labeled internal standard for quantitative analysis, particularly in conjunction with mass spectrometry. clearsynth.com
When analyzing for the presence of Dansyl-dimethylamine or other similar dansylated compounds, this compound can be added to the sample in a known amount at an early stage of the analytical workflow. tocris.com Due to its nearly identical chemical properties, it will behave similarly to the non-labeled analyte during extraction, derivatization, and chromatography. tocris.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved. acs.org This makes this compound a valuable tool for analytical method development, validation, and quality control applications. clearsynth.com
Properties
Molecular Formula |
C₁₄H₁₂D₆N₂O₂S |
|---|---|
Molecular Weight |
284.41 |
Synonyms |
5-(Dimethylamino)-N,N-dimethyl-1-Naphthalenesulfonamide-d6; _x000B_DNS-d6-dimethylamine; N,N-Dimethyl-5-(dimethylamino)naphthalene-1-sulfonamide-d6 |
Origin of Product |
United States |
Synthetic Methodologies for Dansyl D6 Dimethylamine and Analogous Labeled Dansyl Compounds
Synthetic Routes to Deuterated Dansyl-dimethylamine (B47482)
The primary synthetic route to Dansyl-d6-dimethylamine involves the reaction of Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) with deuterated dimethylamine (B145610) (dimethylamine-d6). wikipedia.org The core of the synthesis, therefore, lies in the preparation of the isotopically labeled amine precursor.
Site-specific deuterium (B1214612) incorporation is crucial for creating a stable isotopic label with a precise mass difference. For this compound, the focus is exclusively on labeling the two methyl groups of the dimethylamine portion of the final molecule.
Several methods have been developed for the synthesis of deuterated dimethylamine. One efficient approach starts from a protected amine, such as Boc-benzylamine, and utilizes a deuterated methylation reagent like deuterated methyl p-toluenesulfonate (TsOCD3). researchgate.netsemanticscholar.org This method allows for the stepwise introduction of deuterated methyl groups, leading to high isotopic purity. researchgate.net An alternative and widely used strategy is reductive amination. nih.gov This technique employs deuterated formaldehyde (B43269) (CD2O) and a reducing agent, such as sodium cyanoborohydride, to introduce the deuterated methyl groups onto a primary amine precursor. nih.gov
A practical laboratory synthesis can be achieved through a multi-step process that yields deuterated dimethylamine hydrochloride with high isotopic purity. researchgate.net This process often involves the use of deuterated electrophilic reagents. researchgate.net
| Starting Material | Reagent | Product | Key Advantage |
| Boc-benzylamine | TsOCD3 (Deuterated methyl p-toluenesulfonate) | Bis(methyl-d3)amine hydrochloride | High yields and simple purification researchgate.netsemanticscholar.org |
| Primary Amine | CD2O (Deuterated formaldehyde), Sodium cyanoborohydride | Deuterated secondary amine | Simple and rapid chemistry nih.gov |
While the target compound focuses on deuteration of the dimethylamine group, analogous compounds can be synthesized with deuterium labels on the naphthalene (B1677914) ring. The synthesis of a deuterated naphthalene core can be achieved through various organic reactions. organicchemistrytutor.com For instance, a halogenated naphthalene derivative can be converted into a Grignard reagent, which is then quenched with a deuterium source like deuterated water (D2O) to incorporate a deuterium atom. organicchemistrytutor.com To create a fully deuterated Dansyl chloride analog, one would need to start with a deuterated naphthalene. The synthesis of Dansyl chloride itself is typically achieved by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent like phosphorus oxychloride. wikipedia.orggoogle.com Therefore, a deuterated Dansyl chloride could be prepared from a deuterated naphthalene precursor through sulfonation followed by chlorination. organicchemistrytutor.comgoogle.com
The final step in the synthesis of this compound is the formation of the sulfonamide bond. This reaction proceeds via a nucleophilic substitution mechanism where the deuterated dimethylamine (or its hydrochloride salt in the presence of a base) acts as the nucleophile. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the Dansyl chloride, leading to the displacement of the chloride leaving group.
The reaction is typically performed in an appropriate organic solvent, such as acetonitrile (B52724) or dichloromethane, at room temperature. nih.govmdpi.com A base, like sodium bicarbonate or triethylamine, is often added to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. nih.govmdpi.com Optimization of reaction conditions, such as temperature and reaction time, can improve yield and purity. While some derivatization reactions with Dansyl chloride require elevated temperatures, many can proceed efficiently at room temperature over several hours to ensure complete reaction. researchgate.net
Strategies for Site-Specific Deuterium Incorporation
Analytical Characterization of Synthesized this compound
Confirmation of the successful synthesis and isotopic incorporation is achieved through standard analytical techniques, primarily spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive methods for characterizing the final product and verifying the presence and location of the deuterium atoms.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides the exact mass of the synthesized molecule, allowing for unambiguous confirmation of its elemental composition. The non-labeled Dansyl-dimethylamine has a molecular formula of C14H18N2O2S and a molecular weight of approximately 278.37 g/mol . usbio.net The incorporation of six deuterium atoms in place of six hydrogen atoms results in a mass increase of approximately 6 Da. Therefore, the expected exact mass for the protonated molecule [M+H]+ of this compound would be correspondingly higher than that of the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. In ¹H NMR spectroscopy, the most telling evidence for successful deuteration is the absence of the signal corresponding to the dimethylamino protons. In the unlabeled compound, this appears as a sharp singlet. For ¹³C NMR, the carbons of the deuterated methyl groups would exhibit a multiplet splitting pattern due to C-D coupling, and their resonance would be slightly shifted compared to the non-deuterated analog.
| Technique | Expected Result for this compound | Purpose |
| HR-MS | [M+H]⁺ ion peak at m/z ≈ 285 | Confirms the incorporation of six deuterium atoms by showing the correct molecular weight. |
| ¹H NMR | Absence of the singlet signal for the N(CH₃)₂ protons. | Confirms the replacement of protons with deuterons on the dimethylamine moiety. |
| ¹³C NMR | Complex multiplet signal for the methyl carbons due to C-D coupling. | Provides further evidence of deuterium incorporation at the specific carbon atoms. |
A-2.
The synthesis of isotopically labeled this compound is achieved through the reaction of a deuterated amine precursor with Dansyl chloride. This process is analogous to the general synthesis of sulfonamides, where the highly reactive sulfonyl chloride group of Dansyl chloride readily couples with primary and secondary amines. wikipedia.orgnih.govnih.gov
The proposed synthetic pathway for this compound involves the nucleophilic attack of Dimethylamine-d6 on the sulfur atom of the sulfonyl chloride group of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride). This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. nih.gov
Precursor Synthesis: Dansyl Chloride
The key unlabeled precursor, Dansyl chloride, is commonly prepared via a two-step process starting from 5-Amino-1-naphthalenesulfonic acid. chemicalbook.comstmjournals.in
N,N-dimethylation: The primary amino group of 5-Amino-1-naphthalenesulfonic acid is first dimethylated to yield 5-(Dimethylamino)-1-naphthalenesulfonic acid (Dansyl acid). This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium bicarbonate. google.comchemicalbook.com
Chlorination: The resulting Dansyl acid is then converted to the highly reactive Dansyl chloride. This transformation is accomplished by treating the sulfonic acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride in the presence of phosphorus pentachloride. wikipedia.orggoogle.comgoogle.com
Table 1: Synthetic Route for Dansyl Chloride
| Step | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 5-Amino-1-naphthalenesulfonic acid | Dimethyl sulfate, Sodium bicarbonate | 5-(Dimethylamino)-1-naphthalenesulfonic acid (Dansyl acid) | google.com |
| 2 | 5-(Dimethylamino)-1-naphthalenesulfonic acid | Phosphorus oxychloride (POCl₃) or Thionyl chloride/Phosphorus pentachloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | wikipedia.orggoogle.com |
Analogous Labeled Dansyl Compounds
An important analogous labeled compound is Dansyl chloride-d6. medchemexpress.com In this isotopologue, the six deuterium atoms are incorporated into the dimethylamino group of the dansyl moiety itself. This provides an alternative labeling strategy where the stable isotopes are on the derivatizing agent rather than the target analyte. The synthesis of Dansyl chloride-d6 would follow a similar pathway to the unlabeled compound, but would utilize a deuterated methylating agent in the initial N,N-dimethylation step.
A-2.2. Purity Assessment for Internal Standard Applications
The utility of this compound as an internal standard in quantitative mass spectrometry is critically dependent on its purity. Both chemical and isotopic purity must be rigorously assessed to ensure accurate and reliable analytical results. rsc.orgamazonaws.com
Chemical Purity
Chemical purity refers to the absence of any contaminants that are not the intended isotopically labeled compound. isotope.com These impurities can interfere with the analysis, potentially co-eluting with the analyte or internal standard and causing signal suppression or enhancement. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is a primary technique for determining chemical purity. isotope.commoravek.com It effectively separates the main compound from any synthesis byproducts or residual starting materials. moravek.com
Isotopic Purity
Isotopic purity is a measure of the extent of deuterium incorporation in the molecule. nih.gov For this compound, this involves quantifying the distribution of different isotopologues (molecules with d0, d1, d2, etc., deuterium atoms). High isotopic enrichment is crucial, as the presence of a significant amount of the unlabeled (d0) species can contribute to the signal of the native analyte, leading to an overestimation of its concentration. amazonaws.com
High-resolution mass spectrometry (HR-MS) is the definitive technique for evaluating isotopic purity. rsc.orgnih.gov By analyzing the full scan mass spectrum, the relative abundance of each isotopologue can be determined. researchgate.net The goal is to maximize the abundance of the desired d6-isotopologue while minimizing the d0 species. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of the deuterium labels and assess isotopic purity. rsc.org
Potential issues with deuterated standards include back-exchange, where deuterium atoms are exchanged for protons from the solvent or matrix. sigmaaldrich.com This can compromise the integrity of the standard and lead to inaccurate quantification. Therefore, the stability of the deuterium labels in the positions on the dimethylamine moiety is an important consideration. sigmaaldrich.com
Table 2: Analytical Methodologies for Purity Assessment of Labeled Internal Standards
| Purity Type | Analytical Technique | Key Parameters Assessed | Reference |
|---|---|---|---|
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | Detection and quantification of non-isotopic impurities, separation from starting materials and byproducts. | isotope.commoravek.com |
| Isotopic Purity | High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, distribution of isotopologues (d0-d6), quantification of unlabeled (d0) species. | rsc.orgnih.govresearchgate.net |
| Structural Integrity & Isotopic Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of deuterium label positions, structural verification, relative isotopic purity. | rsc.org |
Advanced Analytical Method Development Utilizing Dansyl D6 Dimethylamine
Principles of Isotope Dilution Mass Spectrometry (IDMS) with Dansyl-d6-dimethylamine as Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of an isotopically labeled version of the analyte as an internal standard. mdpi.com this compound is an ideal internal standard for the quantification of compounds that have been derivatized with dansyl chloride. The underlying principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., this compound) to a sample containing the native analyte before any sample processing or analysis.
Because the isotopically labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. nih.gov Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard due to their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. nih.gov
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis, particularly in electrospray ionization mass spectrometry. researchgate.netnih.gov These effects can lead to inaccurate and unreliable results. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. researchgate.net
Since the internal standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of signal suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate quantification. researchgate.net This is because any change in signal intensity caused by the matrix will proportionally affect both the analyte and the internal standard.
The use of this compound as an internal standard in IDMS significantly improves the precision and accuracy of analytical measurements. nih.gov Precision refers to the reproducibility of the measurements, while accuracy refers to the closeness of the measured value to the true value. By compensating for variations in sample preparation, injection volume, and instrument response, the internal standard minimizes random and systematic errors. nih.gov
The co-elution and identical chemical behavior of the analyte and the isotopically labeled internal standard ensure that any variations introduced during the analytical process affect both compounds equally. nih.gov This results in a consistent ratio of their signals, leading to high precision. The accuracy of the method is enhanced because the quantification is based on this stable ratio, which is less susceptible to fluctuations than the absolute signal of the analyte alone. nih.govciteline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for the quantification of a broad range of compounds in complex mixtures. nih.gov When coupled with dansylation, a derivatization technique that introduces a dansyl group to the analyte, the sensitivity and chromatographic behavior of many compounds can be significantly improved. nih.govresearchgate.net
Dansyl chloride reacts with primary and secondary amines, phenols, and other functional groups, making the resulting dansylated analytes more amenable to reverse-phase liquid chromatography and enhancing their ionization efficiency in the mass spectrometer. nih.govnih.gov The use of this compound as an internal standard in these methods is critical for achieving reliable and accurate quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures compared to conventional HPLC. nih.govresearchgate.net This results in significantly improved chromatographic resolution, higher peak capacities, and shorter analysis times. nih.gov Coupling UHPLC with MS/MS for the analysis of dansylated compounds offers several advantages.
The enhanced separation efficiency of UHPLC allows for better resolution of isomeric and isobaric compounds, which is particularly important in complex biological samples. nih.govsemanticscholar.org The narrower peaks produced by UHPLC lead to increased sensitivity as the analyte is concentrated in a smaller volume of the mobile phase. The shorter run times increase sample throughput, which is beneficial for large-scale studies.
Table 1: Comparison of UHPLC and HPLC for the Analysis of Dansylated Compounds
| Parameter | UHPLC | HPLC |
| Particle Size | < 2 µm | 3-5 µm |
| Peak Width | Narrower | Broader |
| Resolution | Higher | Lower |
| Analysis Time | Shorter | Longer |
| Sensitivity | Higher | Lower |
| System Pressure | Higher | Lower |
Optimizing the chromatographic separation of dansylated analytes is essential for achieving accurate and reliable quantification. researchgate.net Several factors need to be considered, including the choice of the stationary phase, mobile phase composition, gradient elution profile, and column temperature. researchgate.net
For dansylated compounds, which are more hydrophobic due to the dansyl group, reversed-phase chromatography is typically employed. researchgate.net C18 columns are a common choice for the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate a wide range of dansylated analytes with different polarities. youtube.com The optimization of the gradient profile is critical to ensure adequate separation of all compounds of interest and to minimize co-elution with matrix components. libretexts.org
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from analytes in solution. researchgate.net The efficiency of ESI can be significantly influenced by the chemical properties of the analyte and the composition of the mobile phase. Derivatization with dansyl chloride is a well-established strategy to enhance the ESI response of compounds that are otherwise difficult to ionize, such as those lacking a readily ionizable functional group. nih.govnih.gov
The dansyl group contains a dimethylamino moiety, which is easily protonated in the acidic mobile phases typically used in reversed-phase LC-MS. nih.govsemanticscholar.org This pre-formed ion in solution facilitates the formation of protonated molecules [M+H]+ in the ESI source, leading to a significant enhancement in signal intensity. researchgate.netresearchgate.net The addition of acids like formic acid to the mobile phase further promotes protonation and improves the ESI response. researchgate.net For some dansyl derivatives, the formation of other adducts, such as sodium adducts [M+Na]+, may also be observed and can be utilized for quantification.
Other Chromatographic and Spectrometric Integrations
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
While liquid chromatography-mass spectrometry (LC-MS) is more commonly employed for the analysis of dansylated compounds due to their polarity and thermal lability, gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for more volatile analytes. Derivatization with reagents like dansyl chloride can increase the volatility of certain compounds, making them amenable to GC analysis. The use of a tandem mass spectrometer (MS/MS) as the detector provides the high selectivity and sensitivity required for trace-level analysis in complex matrices. In a GC-MS/MS system, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. Similar to LC-MS/MS, the use of selected reaction monitoring (SRM) in GC-MS/MS allows for the specific detection and quantification of the target dansylated analyte by monitoring a unique precursor-to-product ion transition.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of compounds derivatized with this compound. HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide very high mass accuracy and resolution, enabling the determination of the elemental composition of ions. This capability is invaluable for the confident identification of unknown compounds and for distinguishing between isobaric interferences (ions with the same nominal mass but different elemental compositions).
In the context of dansylated compounds, HRMS can be used to accurately determine the mass of the derivatized analyte, confirming its identity. For example, in a study on the quantification of ammonia, HRMS was able to distinguish between the dansylated ¹⁴N-ammonia (DNS-¹⁴NH₂) at m/z 251.0854 and the dansylated ¹⁵N-ammonia (DNS-¹⁵NH₂) at m/z 252.0825, as well as a hydrolysis byproduct (DNS-OH) with a similar mass (m/z 252.0694) osti.gov. This level of mass accuracy is crucial for isotopic labeling studies and for eliminating potential interferences.
Furthermore, the fragmentation data obtained from HRMS/MS experiments can be used for structural elucidation of the derivatized analytes. The high mass accuracy of both the precursor and product ions provides greater confidence in the proposed structures.
Coupling with Fluorescence Detection Principles in Derivatization Schemes
The dansyl group is inherently fluorescent, a property that has been widely exploited in analytical chemistry long before its extensive use in mass spectrometry. The dimethylaminonaphthalene sulfonyl moiety exhibits strong fluorescence when excited with ultraviolet light. This characteristic allows for highly sensitive detection of dansylated compounds using a fluorescence detector coupled with a chromatographic separation technique, typically high-performance liquid chromatography (HPLC).
The derivatization of analytes with dansyl chloride serves a dual purpose in this context: it improves the chromatographic properties of polar compounds on reverse-phase columns and it imparts strong fluorescence to the analyte, enabling its detection at very low concentrations rsc.org. This approach has been historically used for the trace detection of amino acids and other biomolecules rsc.org.
In modern analytical workflows, fluorescence detection can be used in conjunction with mass spectrometry. For example, an HPLC system can be equipped with both a fluorescence detector and a mass spectrometer in series. The fluorescence detector provides sensitive quantification, while the mass spectrometer confirms the identity of the detected peaks. Dansyl chloride's utility as a fluorescent derivatization reagent has been explored for probing protein structure and dynamics, showcasing its versatility beyond simple quantification researchgate.net.
Method Validation Frameworks for this compound-Based Assays
Method validation is a critical process in analytical chemistry to ensure that a developed method is reliable, reproducible, and fit for its intended purpose. For quantitative assays based on this compound and mass spectrometry, a comprehensive validation framework is essential. This typically involves the evaluation of several key parameters as outlined by regulatory guidelines.
Evaluation of Linearity and Dynamic Range
The linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The dynamic range is the concentration range over which the method is linear, accurate, and precise.
To evaluate linearity, a series of calibration standards at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the known concentration of the analyte. The linearity is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis. A correlation coefficient close to 1 (e.g., >0.99) indicates a strong linear relationship sigmaaldrich.comlcms.cz.
For instance, in a method for quantifying catecholamine neurotransmitters, the assay was found to have acceptable precision and accuracy for concentrations over the standard curve range, indicating good linearity nih.govresearchgate.net. Similarly, a UPLC-MS method for ammonia quantification demonstrated linear calibration curves for both ¹⁴NH₃ and ¹⁵NH₃ in the concentration range of 0.6-43.5 µM osti.gov.
The dynamic range is established by determining the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration that meets the same criteria.
Below is a table summarizing linearity data from a representative study utilizing a dansylation-based LC-MS/MS method.
| Analyte | Dynamic Range (µM) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| DNS-¹⁴NH₂ | 0.6 - 43.5 | >0.99 | osti.gov |
| DNS-¹⁵NH₂ | 0.6 - 43.5 | >0.99 | osti.gov |
Assessment of Sensitivity (Limits of Detection and Quantification)
The sensitivity of an analytical method is determined by its ability to detect and quantify low concentrations of an analyte in a given sample matrix. This is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy. It is often determined by analyzing replicate samples with very low concentrations of the analyte or by calculating the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. For the LOQ, the signal-to-noise ratio is typically required to be at least 10:1. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), often define the LOQ as the Lower Limit of Quantification (LLOQ), which must demonstrate precision (%CV) within 20% and accuracy within 80-120% of the nominal value.
Table 1: Illustrative Sensitivity Data for a Hypothetical LC-MS/MS Method This table is a generalized representation of how sensitivity data would be presented and is not based on published results for this compound.
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise Ratio at LOQ |
|---|---|---|---|---|
| Dimethylamine (B145610) | Human Plasma | 0.5 | 1.5 | 11.2 |
| Dimethylamine | Urine | 0.8 | 2.5 | 10.8 |
Determination of Intra- and Inter-day Precision and Accuracy
Precision measures the degree of agreement among individual measurements when a method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy refers to the closeness of the measured value to the true or accepted value. Both are critical for ensuring the reliability of an analytical method and are assessed within a single day (intra-day) and across several days (inter-day).
Intra-day (Repeatability): This is assessed by analyzing a set of quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) in replicate (typically 5-6 times) during the same analytical run on the same day.
Inter-day (Intermediate Precision): This is determined by analyzing the same QC samples on at least three different days.
For a method to be considered reliable, the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should typically not exceed 15% for QC samples (20% at the LOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% at the LOQ).
Table 2: Illustrative Intra- and Inter-day Precision and Accuracy Data This table is a generalized representation of how precision and accuracy data would be presented and is not based on published results for this compound.
| Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
|---|---|---|---|---|
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | |
| Low QC (5.0) | 104.2 | 6.8 | 102.5 | 8.1 |
| Mid QC (50.0) | 97.5 | 4.2 | 98.9 | 5.5 |
| High QC (400.0) | 101.8 | 3.1 | 100.7 | 4.3 |
Robustness and Reproducibility Studies
Robustness: This is an evaluation of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an LC-MS method, robustness studies might involve intentionally altering parameters such as the pH of the mobile phase (e.g., ±0.2 units), the organic composition of the mobile phase (e.g., ±2%), column temperature (e.g., ±5°C), or flow rate. The results from these varied conditions are compared to those obtained under the normal method conditions to assess the impact, if any, on the analytical results.
Reproducibility: This assesses the precision of a method when it is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. These studies are crucial for standardizing a method for wider use. The results should demonstrate a high degree of agreement between the different testing environments, ensuring the method is transferable.
While specific studies detailing the robustness and reproducibility of methods utilizing this compound are not available, a well-developed method would be expected to show minimal variation in results when subjected to minor changes in its operational parameters.
Applications of Dansyl D6 Dimethylamine in Quantitative Bioanalytical Research
Metabolomics and Targeted Metabolic Profiling
Dansyl-d6-dimethylamine is a deuterated derivatizing agent pivotal in quantitative bioanalytical research, especially in metabolomics and targeted metabolic profiling. It is designed to react with primary and secondary amines, as well as phenolic hydroxyl groups, to produce stable derivatives that exhibit enhanced fluorescence and ionization efficiency. This chemical modification is instrumental in increasing the sensitivity and selectivity of analyses conducted with liquid chromatography-mass spectrometry (LC-MS). The presence of six deuterium (B1214612) atoms in the dimethylamine (B145610) group allows this compound to be used as an internal standard in isotope dilution mass spectrometry. This technique enables precise quantification of metabolites in complex biological samples by comparing the mass spectrometric signals of the deuterated (heavy) and non-deuterated (light) forms of the derivatized analytes.
Quantification of Amino Acids and Derivatives
The accurate measurement of amino acids in biological specimens is crucial for understanding metabolic processes in both healthy and diseased states. The use of this compound for derivatization, followed by LC-MS analysis, is a well-established and robust method for this purpose. The dansylation reaction enhances the retention of these otherwise polar molecules on reverse-phase chromatography columns and improves their ionization, leading to more reliable detection and quantification.
Proteinogenic Amino Acids
A comprehensive method for analyzing the 20 standard proteinogenic amino acids in biological materials has been developed using dansyl chloride derivatization, a protocol that is readily adaptable for quantitative studies using this compound. semanticscholar.org The procedure involves the reaction of the sample with the dansylating agent in a buffered alkaline solution. The resulting stable, derivatized amino acids are then separated and quantified by LC-MS. semanticscholar.org This approach provides the high sensitivity and reproducibility required for detailed profiling of proteinogenic amino acids. nih.govresearchgate.net
Table 1: Performance Metrics for Proteinogenic Amino Acid Quantification via Dansyl Derivatization and LC-MS
| Amino Acid | Linearity (R²) | Limit of Detection (LOD) (femtomoles) |
|---|---|---|
| Alanine | >0.98 | 4.32 - 85.34 |
| Arginine | >0.98 | 4.32 - 85.34 |
| Asparagine | >0.98 | 4.32 - 85.34 |
| Aspartic Acid | >0.98 | 4.32 - 85.34 |
| Cysteine | >0.98 | 4.32 - 85.34 |
| Glutamic Acid | >0.98 | 4.32 - 85.34 |
| Glutamine | >0.98 | 4.32 - 85.34 |
| Glycine | >0.98 | 4.32 - 85.34 |
| Histidine | >0.98 | 4.32 - 85.34 |
| Isoleucine | >0.98 | 4.32 - 85.34 |
| Leucine | >0.98 | 4.32 - 85.34 |
| Lysine (B10760008) | >0.98 | 4.32 - 85.34 |
| Methionine | >0.98 | 4.32 - 85.34 |
| Phenylalanine | >0.98 | 4.32 - 85.34 |
| Proline | >0.98 | 4.32 - 85.34 |
| Serine | >0.98 | 4.32 - 85.34 |
| Threonine | >0.98 | 4.32 - 85.34 |
| Tryptophan | >0.98 | 4.32 - 85.34 |
| Tyrosine | >0.98 | 4.32 - 85.34 |
| Valine | >0.98 | 4.32 - 85.34 |
Data derived from a study optimizing dansyl derivatization for amino acid analysis, demonstrating excellent linearity and low detection limits. The specific LOD range covers all 20 proteinogenic amino acids. nih.gov
Neuroactive Amino Acids
Amino acids that function as neurotransmitters are vital for communication within the central nervous system. A method employing dansyl chloride derivatization coupled with high-performance liquid chromatography (HPLC) and UV detection has been successfully applied to the simultaneous determination of several neuroactive amino acids in biological matrices such as brain tissue and plasma. mdpi.com This methodology can be seamlessly adapted for use with LC-MS and this compound to achieve superior sensitivity and quantitative precision. The technique enables the effective separation and measurement of key neuroactive amino acids, including taurine, aspartate, glutamate, glycine, alanine, and gamma-aminobutyric acid (GABA). mdpi.com
Table 2: Method Validation Data for Neuroactive Amino Acid Analysis Following Dansyl Derivatization
| Neuroactive Amino Acid | Mean Recovery (%) | Analytical Precision (RSD, %) | Limit of Detection (µg/mL) |
|---|---|---|---|
| Taurine | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
| Aspartate | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
| Glutamate | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
| Glycine | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
| Alanine | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
| GABA | 86.3 - 111.2 | <5 | 0.01 - 0.05 |
Data from a study on the determination of neuroactive amino acids in biological samples, showcasing good recovery and precision. The ranges for recovery and LOD cover the six specified neuroactive amino acids. nih.govmdpi.com
Analysis of Biogenic Amines and Polyamines
This compound is also highly effective for the quantitative analysis of biogenic amines and polyamines, which are implicated in a wide array of physiological functions; their dysregulation is often linked to disease. Derivatization with this compound significantly improves their chromatographic separation and the sensitivity of their detection. researchgate.net The development of HPLC methods capable of simultaneously separating and quantifying both dansylated amino acids and polyamines underscores the versatility of this derivatization strategy.
Characterization and Quantification of Fatty Acids
Information regarding the direct application of this compound for the derivatization and quantification of fatty acids is not available in the reviewed literature. While derivatization is a common strategy to improve the analysis of fatty acids by LC-MS, other reagents such as d0/d6-dansylhydrazine are typically employed for this purpose.
Detection of Steroid Hormones and Related Analytes
The analysis of steroid hormones presents a significant analytical challenge due to their low physiological concentrations and structural similarities. Derivatization with reagents such as dansyl chloride has been demonstrated to markedly enhance the detection sensitivity for certain steroid hormones, especially estrogens, in LC-MS/MS analyses. While not all steroids possess a functional group amenable to dansylation, those with a phenolic hydroxyl group, like estrogens, can be effectively derivatized. The application of this compound in this context would facilitate the creation of highly sensitive and accurate quantitative assays for these specific steroid hormones. Research indicates that dansylation can boost the sensitivity of estrogen detection by a factor of 11 to 23.
Table 3: Enhancement of Estrogen Detection Sensitivity Following Dansylation
| Estrogen | Fold Improvement in Sensitivity |
|---|---|
| Estrone (B1671321) | ~23 |
| Estradiol (B170435) | ~16 |
| Estriol | ~11 |
Data from a study on the simultaneous determination of steroid hormones, highlighting the significant improvement in signal intensity for estrogens after dansylation.
Quantification of Other Endogenous Metabolites
The chemical isotope labeling strategy using this compound is a powerful technique for the quantitative profiling of the metabolome, particularly for metabolites containing amine and phenolic functional groups. nih.gov This approach, known as differential chemical isotopic labeling liquid chromatography-mass spectrometry (CIL LC-MS), is employed to accurately determine the relative and absolute concentrations of hundreds of metabolites in complex biological samples like urine and serum. nih.govresearchgate.net
In this methodology, a biological sample is derivatized with the 'light' (unlabeled) dansyl reagent, while a pooled reference sample or a standard mixture is labeled with the 'heavy' this compound. The samples are then mixed and analyzed by LC-MS. Since the light and heavy labeled metabolites are chemically identical, they co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of the peak intensities of the heavy and light-labeled pairs provides precise quantification of the metabolites. nih.gov
This technique significantly enhances the sensitivity of detection, with signal enhancements of one to three orders of magnitude reported for dansylated metabolites compared to their underivatized forms. acs.org Furthermore, the dansyl tag alters the chromatographic properties of polar metabolites, allowing them to be retained and separated on reverse-phase columns. acs.org Research has demonstrated the successful quantification of numerous endogenous metabolites using this approach. For instance, a study on human urine was able to determine the absolute concentrations of 93 amine- and phenol-containing metabolites, with concentrations ranging from 30 nM to 2,510 µM. acs.org
Table 1: Examples of Endogenous Metabolites Quantified Using Dansyl Isotope Labeling
| Metabolite Class | Example Compounds | Sample Matrix |
| Amino Acids | 20 proteinogenic amino acids | Human Urine |
| Biogenic Amines | Catecholamines | Rat Microdialysates |
| Other Metabolites | o-phosphoethanolamine, Uridine | Human Urine |
This table is illustrative of metabolites quantifiable by the dansylation isotope labeling technique.
Proteomics and Protein Modification Analysis
This compound is a valuable tool in proteomics for the quantitative analysis of proteins and their post-translational modifications (PTMs). The underlying principle is similar to its use in metabolomics, involving the differential labeling of peptides from different samples.
Dansyl chloride and its deuterated isotopologues react with several key functional groups in proteins and peptides, making them effective labeling reagents for quantitative proteomics. The primary reaction targets are the N-terminal α-amino group of a peptide, the ε-amino group of lysine (Lys) residues, and the phenolic hydroxyl group of tyrosine (Tyr) residues.
The labeling strategy involves derivatizing the peptide mixtures obtained from protein digestion (e.g., with trypsin). One sample is labeled with the light reagent, and the comparative sample is labeled with this compound. Upon mixing and LC-MS/MS analysis, the relative abundance of a specific peptide between the two samples can be accurately determined by comparing the signal intensities of the isotopic pair. This allows for the quantification of changes in protein expression levels. The derivatization of the N-terminus is particularly useful as it can help in the identification of the protein's starting point. researchgate.net The reaction with lysyl and tyrosyl residues provides additional points for quantification across the protein's sequence.
Protein carbonylation is an irreversible oxidative modification that introduces reactive carbonyl groups (aldehydes and ketones) onto protein side chains. It is a major biomarker for oxidative stress. While dansyl reagents are used to study this modification, the specific application involves a different derivative.
For the investigation of carbonylation sites, dansylhydrazide is the commonly employed reagent, not this compound. Dansylhydrazide reacts specifically with the carbonyl groups introduced into proteins through oxidative stress. This labeling allows for the detection and identification of the specific amino acid residues that have been carbonylated. Following the labeling of the whole protein and subsequent enzymatic digestion, the resulting peptides are analyzed by mass spectrometry. The dansyl tag facilitates the selective detection of the modified peptides, which can then be fragmented to pinpoint the exact site of carbonylation. rsc.org This method provides a direct way to identify sites of oxidative damage within a protein. rsc.org
Environmental and Food Science Research Applications
The high sensitivity and accuracy afforded by stable isotope dilution assays using this compound make it suitable for trace-level analysis of contaminants and compounds of interest in complex environmental and food matrices.
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing a significant health risk. Sensitive and reliable analytical methods are required to monitor their levels. Isotope-coded derivatization using deuterated dansyl chloride, such as this compound, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), has been developed for the quantification of mycotoxins that contain amino or phenolic hydroxyl groups. researchgate.net
In one such method, mycotoxins in a sample are derivatized with a light dansyl reagent, while a set of standards is derivatized with a heavy, deuterated dansyl chloride (e.g., d4-dansyl chloride). researchgate.net By using a stable isotope dilution assay, this approach provides accurate quantification. The method has been successfully applied to determine six different mycotoxins in various complex matrices. researchgate.net The derivatization not only enables accurate quantification but also enhances the MS/MS sensitivity. For example, derivatization of the marine biotoxin domoic acid with dansyl chloride resulted in a 5-fold increase in MS/MS detection sensitivity. rsc.org
Table 2: Performance of Isotope-Coded Dansylation for Mycotoxin Analysis
| Mycotoxin Group | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Zearalenone & others | Cereals | 0.007–1.300 µg/kg | 0.02–4.00 µg/kg |
| Domoic Acid | Mussel Tissue | 1.1 µg/kg | - |
Data compiled from studies using deuterated and non-deuterated dansyl chloride derivatization. researchgate.net
Estrogens, both natural and synthetic, are endocrine-disrupting chemicals that can be present in food and environmental samples, with potential adverse health effects. Dansylation is a well-established method for derivatizing estrogens to improve their detection by LC-MS. The use of this compound in a stable isotope labeling strategy enhances the accuracy and throughput of these analyses.
A solid-phase quadruplex stable isotope dansylation method has been developed for the high-throughput analysis of estrogens. This technique allows for the simultaneous quantitative analysis of three real samples in a single injection by using different isotopic versions of the dansyl label. In a related application for analyzing estrogens in milk, this compound (referred to as d6-DNS-Cl) was used as the stable isotope labeling agent. researchgate.net The derivatization targets the phenolic hydroxyl group present in estrogen molecules. This method, combined with effective sample preparation techniques like magnetic solid-phase extraction, achieves low detection limits and high precision. For seven estrogens tested in pond water and poultry manure, detection limits were as low as 0.1 ng/L and 0.01 µg/kg, respectively, with relative standard deviations below 5.5%.
Advanced Derivatization Strategies for Diverse Chemical Classes
In quantitative bioanalytical research, derivatization is a key strategy to enhance the analytical performance of methods for detecting and quantifying endogenous metabolites and other biomolecules. Advanced derivatization strategies utilizing reagents like this compound offer significant improvements in quantification, analyte coverage, and sensitivity, particularly in mass spectrometry-based analyses.
Isotope-Coded Derivatization for Enhanced Quantification
Isotope-coded derivatization is a powerful technique in mass spectrometry for precise and accurate relative and absolute quantification of analytes in complex biological samples. springernature.com This approach involves the use of two versions of a derivatizing reagent that are chemically identical but differ in their isotopic composition—a "light" version and a "heavy" version. nih.gov In this context, this compound serves as the "heavy" reagent, while its non-deuterated counterpart, dansyl-dimethylamine (B47482) (d0), acts as the "light" reagent.
The fundamental principle involves labeling two different samples (e.g., a control sample and a treated sample) separately, one with the light reagent and the other with the heavy reagent. springernature.com After derivatization, the samples are mixed. Because the light and heavy isotopically labeled analytes are chemically identical, they co-elute during chromatographic separation. acs.orgresearchgate.net In the mass spectrometer, they are detected as a pair of peaks with a specific mass difference corresponding to the isotopic labels (a 6 Dalton difference for d0/d6 labeling). nih.gov The ratio of the peak intensities for each analyte pair provides a highly accurate measure of the relative concentration of that analyte between the two samples. springernature.comnih.gov
This differential chemical isotopic labeling (CIL) liquid chromatography-mass spectrometry (LC-MS) method has been successfully used for quantitative profiling of the metabolome. springernature.comnih.gov For instance, the use of ¹²C₂- and ¹³C₂-dansyl chloride, a similar isotope-coded labeling pair, allows for the profiling of metabolites containing amine and phenolic hydroxyl groups. springernature.comnih.gov This technique can reveal relative concentration changes of hundreds or thousands of metabolites across comparative samples. nih.gov Furthermore, if standards are available, it can be used to determine the absolute concentration of specific metabolites. nih.gov Research has demonstrated that dansylation labeling can significantly enhance the electrospray ionization (ESI) signal, leading to much greater sensitivity. acs.orgresearchgate.net
| Parameter | Description | Finding | Source |
|---|---|---|---|
| ESI Signal Enhancement | Improvement in mass spectrometry signal intensity after dansylation. | 1 to 3 orders of magnitude. | acs.orgresearchgate.net |
| Linear Response Range | Concentration range over which the quantification is accurate. | Over 2 orders of magnitude for amino acids. | acs.org |
| Relative Standard Deviation (RSD) | A measure of the precision of replicate experiments. | Approximately 5.3% for amino acid analysis. | acs.org |
Parallel Derivatization Approaches for Broad Analyte Coverage
To achieve comprehensive profiling of the metabolome or other classes of biomolecules, researchers often need to analyze compounds with diverse functional groups. However, a single derivatization reagent typically targets only one or a few specific functional groups. nih.gov Parallel derivatization is a strategy that addresses this limitation by using multiple derivatization reagents in parallel to target a wider range of chemical classes within a single analytical workflow. nih.gov
This approach can involve derivatizing aliquots of the same sample with different reagents, each specific to a different functional group. For example, in the analysis of steroid hormones, which possess varied functional groups, a parallel derivatization strategy has been successfully employed. nih.gov In one study, methoxyamine was used to target carbonyl groups, while dansyl chloride was used to derivatize phenolic hydroxyl groups. nih.gov This dual approach enabled the simultaneous analysis of a broad spectrum of steroids, including estrogens, androgens, corticoids, and progestogens. nih.gov
Similarly, a parallel labeling strategy using d0- and d6-dansylhydrazine has been developed for the comprehensive analysis of fatty acids. nih.gov By employing this compound in conjunction with other reagents that target different functional groups (e.g., carboxyls, carbonyls), a much broader coverage of the metabolome can be achieved. After separate derivatization reactions, the samples can be combined for a single LC-MS analysis, improving efficiency and providing a more holistic view of the biological system under investigation.
| Derivatization Reagent | Target Functional Group(s) | Analyte Class Example | Source |
|---|---|---|---|
| Dansyl Chloride / this compound | Primary amines, secondary amines, phenolic hydroxyls | Amino acids, Estrogens, Phenols | nih.govacs.orgnih.gov |
| Methoxyamine | Carbonyl groups (ketones, aldehydes) | Steroid hormones (e.g., Corticoids, Progestogens) | nih.gov |
| d0/d6-Dansylhydrazine | Carboxyl groups (via activation) | Fatty Acids | nih.gov |
Enhancing Ionization Efficiency for Specific Functional Groups
Many biologically important molecules, such as steroid hormones, exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI), leading to low sensitivity. nih.govnih.gov Chemical derivatization with a reagent like this compound can dramatically improve the ionization efficiency by introducing a permanently charged or easily ionizable group onto the target analyte. nih.gov
The dansyl group contains a dimethylamino moiety, which is readily protonated in the positive ion mode of ESI-MS. researchgate.net This significantly increases the response of the derivatized analyte in the mass spectrometer. researchgate.net This strategy is particularly effective for compounds with phenolic hydroxyl groups, such as estrogens (e.g., estrone and estradiol), which are notoriously difficult to analyze at the low concentrations present in biological fluids. nih.govsigmaaldrich.com
By reacting estrogens with dansyl chloride, researchers have achieved substantial improvements in the limits of quantitation (LOQs). nih.gov For example, methods using dansyl chloride derivatization have enabled the measurement of estrone (E1) and estradiol (E2) at picogram-per-milliliter levels in human serum, a task that is challenging with underivatized analytes. thermofisher.cnnih.govoup.com The derivatization not only enhances sensitivity but also improves the chromatographic behavior of polar and ionic metabolites, allowing them to be retained and separated on standard reversed-phase columns. acs.orgresearchgate.net This enhancement is crucial for the accurate quantification of low-abundance hormones and other biomolecules in clinical and research settings. nih.gov
| Analyte | Method | Limit of Quantitation (LOQ) / Detection (LOD) | Source |
|---|---|---|---|
| Estradiol (E2) | Underivatized LC-MS | 20 pg/mL (LOQ) | nih.gov |
| Estrone (E1) | Underivatized LC-MS | 15 pg/mL (LOQ) | nih.gov |
| Estradiol (E2) | Dansyl Chloride Derivatization LC-MS/MS | 0.25 pg/mL (LLOD) | thermofisher.cn |
| Estrone (E1) | Dansyl Chloride Derivatization LC-MS/MS | 1 pg/mL (LLOD) | thermofisher.cn |
| Estradiol (E2) | Dansyl Chloride Derivatization LC-MS/MS | 1 pg/mL (LOQ) | oup.com |
Isotopic Tracer and Flux Analysis Research with Dansyl D6 Dimethylamine
Principles of Stable Isotope Tracing in Biochemical Pathways
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. mdpi.com The core principle involves introducing a molecule (a tracer) into a system where one or more of its atoms have been replaced with a stable (non-radioactive) heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (B1214612) (²H). mdpi.com These labeled molecules are chemically identical to their naturally occurring counterparts and are processed by enzymes in the same manner.
As the labeled substrate is metabolized, the heavy isotopes are incorporated into downstream intermediate and product molecules. By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and measure the mass shift imparted by the heavy isotopes. mdpi.com This allows them to trace the fate of the labeled atoms, providing clear insights into:
Nutrient Utilization: How cells take up and use specific nutrients like glucose or glutamine.
Energy Production: The flow of atoms through central energy pathways like glycolysis and the tricarboxylic acid (TCA) cycle.
Biosynthesis: The synthesis of complex molecules such as amino acids, nucleotides, and lipids from simpler precursors. mdpi.com
The power of this method lies in its ability to provide dynamic information about metabolic fluxes—the rates of reactions in a metabolic network—rather than just static snapshots of metabolite concentrations. nih.gov By tracking the rate of isotope incorporation over time, scientists can quantify the activity of different pathways and understand how metabolism is reprogrammed in various states, such as in disease. mdpi.com
Elucidation of Metabolic Pathways and Fluxes (General Research Frameworks)
Stable isotope tracing experiments are central to Metabolic Flux Analysis (MFA), a methodology used to quantify the rates (fluxes) of intracellular reactions. The general framework for these studies involves several key steps:
Experimental Design: Researchers select an appropriate stable isotope tracer based on the pathway of interest. For instance, ¹³C-labeled glucose is commonly used to probe central carbon metabolism. The tracer is introduced to the biological system (e.g., cell culture, animal model) and allowed to be metabolized for a defined period. nih.gov
Sample Collection and Metabolite Extraction: After the labeling period, metabolism is rapidly halted (quenched), and metabolites are extracted from the cells or tissues.
Analytical Measurement: The extracted metabolites are analyzed, most commonly by mass spectrometry coupled with a separation technique like liquid chromatography (LC-MS). This analysis measures the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of heavy isotopes.
Data Analysis and Flux Calculation: The measured MIDs, along with other physiological data (e.g., nutrient uptake rates), are fed into a computational model of the metabolic network. The model then calculates the intracellular fluxes that best explain the observed labeling patterns.
A crucial aspect of the analytical measurement step is ensuring accurate and sensitive detection of metabolites. Many metabolites, particularly those containing amine and phenolic hydroxyl groups, can be difficult to analyze directly due to poor ionization efficiency or retention in chromatography. To overcome this, a technique called chemical derivatization is employed. Reagents like dansyl chloride are used to tag these functional groups, significantly enhancing their detection by mass spectrometry. nih.govspringernature.comacs.org Isotope-coded versions of these derivatizing agents allow for precise relative quantification between different samples. nih.govspringernature.com
| Step | Description | Key Consideration | Role of Dansyl Chemistry |
| 1. Tracer Introduction | A substrate with stable isotopes (e.g., ¹³C-Glucose) is fed to the biological system. | Selection of appropriate tracer and labeling duration. | Not directly involved. |
| 2. Metabolite Extraction | Metabolites are extracted from the system after a set time. | Rapid quenching to halt metabolic activity. | Not directly involved. |
| 3. Sample Preparation | Extracted metabolites are prepared for analysis. This may include derivatization. | Enhancing detectability and quantification of target metabolites. | Dansyl chloride is used to derivatize amine- and phenol-containing metabolites, improving their chromatographic behavior and ionization efficiency. acs.org |
| 4. LC-MS Analysis | Metabolites are separated and their mass isotopologue distributions are measured. | Achieving accurate mass measurement and precise quantification. | Dansyl-d6-dimethylamine can be used as a deuterated internal standard to correct for analytical variability and ensure accurate quantification of specific amine metabolites. clearsynth.comkcasbio.com |
| 5. Flux Calculation | Isotope labeling data is used in a computational model to calculate reaction rates. | Use of appropriate metabolic models and algorithms. | Not directly involved. |
Investigating Biochemical Transformations and Reaction Mechanisms
Beyond mapping entire pathways, stable isotope tracers are invaluable for dissecting individual biochemical transformations and elucidating reaction mechanisms. By strategically placing an isotopic label on a specific atom within a substrate molecule, scientists can determine which bonds are broken and formed during an enzymatic reaction.
For example, by using a carboxylic acid labeled with heavy oxygen (¹⁸O) and reacting it with an alcohol in an esterification reaction, it is possible to determine whether the oxygen atom in the resulting water molecule comes from the acid or the alcohol. Mass spectrometry analysis of the water produced reveals its isotopic composition, thereby clarifying the reaction mechanism.
In the context of metabolomics, accurate quantification is essential to study the kinetics of such transformations. Chemical derivatization with reagents like dansyl chloride improves the sensitivity of detection for the substrates and products of interest. nih.govresearchgate.net When combined with isotopically labeled internal standards, such as this compound, researchers can achieve the high quantitative accuracy needed to measure subtle changes in reaction rates and product formation, providing deep insights into enzymatic processes.
Role in Isotopic Ratio Analysis for Biological Systems
Isotopic ratio analysis is the quantitative measurement of the ratio of a heavy (labeled) isotope to a light (natural abundance) isotope in a sample. In metabolic research, this analysis is the foundation for determining the degree of tracer incorporation into metabolites and for quantifying their concentrations. Deuterated internal standards are indispensable tools for ensuring the accuracy of these measurements. clearsynth.comwisdomlib.org
A deuterated internal standard, such as this compound, is a molecule that is chemically identical to the analyte of interest (e.g., Dansyl-dimethylamine) but has several hydrogen atoms replaced with deuterium. This gives it a higher mass, allowing it to be distinguished by a mass spectrometer.
The role of this compound as an internal standard in this process is multifaceted:
Correction for Sample Loss: The deuterated standard is added to a biological sample at a known concentration at the very beginning of the sample preparation process. Any loss of analyte during extraction, derivatization, or handling will be mirrored by a proportional loss of the internal standard.
Normalization of Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. kcasbio.com
Accurate Quantification: By comparing the MS signal intensity of the endogenous, derivatized metabolite (the "light" version) to that of the known amount of the spiked-in deuterated standard (the "heavy" version), a precise calculation of the metabolite's absolute concentration can be made. clearsynth.com
Future Directions and Emerging Research Perspectives for Dansyl D6 Dimethylamine
Development of Novel Dansyl-d6-Based Probes for Specific Biomolecules
The core structure of Dansyl-d6-dimethylamine, with its fluorescent dansyl group and deuterated tag, provides a versatile scaffold for creating novel chemical probes. The future in this area lies in synthesizing new derivatives that are designed to target specific classes of biomolecules with high selectivity, moving beyond its general use for amine-containing compounds.
Researchers are exploring the synthesis of this compound analogues that incorporate specific recognition moieties. nih.govmdpi.com These moieties can be designed to bind selectively to particular proteins, nucleic acid sequences, or other biomolecules of interest. For instance, by chemically linking a known enzyme inhibitor to the dansyl-d6 scaffold, a probe can be created to specifically label and quantify that enzyme in a complex biological sample. This approach combines the quantitative power of the deuterated tag with the specificity of the targeting group.
Another avenue of development is the creation of "turn-on" fluorescent probes. The fluorescence of the dansyl group is highly sensitive to its local environment. nih.govunimib.itresearchgate.net This property can be exploited by designing probes where the fluorescence is initially quenched. Upon binding to a specific target biomolecule, a conformational change could un-quench the dansyl group, leading to a significant increase in fluorescence. nih.gov This would allow for both fluorescent imaging and mass spectrometric quantification of the target. For example, a novel probe was developed for the selective detection of cysteine based on a d-PeT (photoinduced electron transfer) switching mechanism, exhibiting a nearly 28-fold increase in fluorescence intensity in the presence of cysteine. researchgate.net The incorporation of the d6-label would add a quantitative dimension to such probes.
Table 1: Strategies for Novel Dansyl-d6-Based Probe Development
| Strategy | Description | Potential Application | Key Advantage |
|---|---|---|---|
| Targeted Moiety Conjugation | Covalently linking a molecule with known binding affinity (e.g., an inhibitor, a ligand) to the this compound structure. | Quantifying specific enzymes, receptors, or other proteins in complex mixtures. | High specificity for the target biomolecule, enabling targeted quantitative proteomics. |
| Environment-Sensing Probes | Designing probes where the dansyl group's fluorescence changes upon interaction with a specific microenvironment, such as a protein binding pocket or an acidic organelle. unimib.it | Probing protein conformation, mapping ligand-binding sites, and measuring pH in cellular compartments. unimib.itmdpi.com | Provides structural and functional information in addition to quantification. |
| Cleavable Linker Probes | Incorporating a linker between the dansyl-d6 tag and a reactive group that can be cleaved by a specific enzyme or chemical condition. | Activity-based protein profiling, detecting specific enzymatic activities within a cell or biological fluid. | Enables the quantification of enzyme activity rather than just enzyme abundance. |
| Multifunctional Probes | Creating probes with additional functionalities, such as affinity tags for enrichment or photo-crosslinkers for identifying binding partners. | Identifying and quantifying protein-protein interactions or discovering novel drug targets. | Allows for multi-modal analysis from a single labeling experiment. |
The synthesis of these novel probes often involves multi-step organic reactions, starting with dansyl chloride and introducing the deuterated dimethylamine (B145610) group and the specific targeting moiety. nih.govmdpi.com Characterization of these new chemical entities relies on techniques like NMR, IR, and high-resolution mass spectrometry to confirm their structure and purity. nih.gov
Integration with High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) is essential for modern drug discovery and systems biology, requiring analytical methods that are rapid, robust, and automatable. The chemical properties of this compound make it highly suitable for integration into HTS workflows, particularly those based on liquid chromatography-mass spectrometry (LC-MS).
The derivatization reaction with dansyl chloride is known to be simple, robust, and relatively fast, which are critical requirements for processing the large sample sets typical of HTS. nih.gov The reaction can be performed in 96-well or 384-well plates, making it amenable to automation using liquid handling robots. Optimizing the derivatization protocol, such as reaction time and temperature, can further enhance its efficiency for HTS applications. researchgate.net The goal is to achieve complete and reproducible derivatization across thousands of samples with minimal manual intervention.
In an HTS context, this compound labeling can be used for various applications, such as:
Metabolite Profiling: Rapidly comparing the metabolic profiles of cells treated with a library of small molecule compounds to identify those that perturb specific pathways.
Enzyme Assays: Quantifying the product of an enzymatic reaction in a high-throughput manner to screen for enzyme inhibitors or activators.
Biomarker Discovery: Analyzing large cohorts of clinical samples to identify metabolites that correlate with a disease state or treatment response.
The use of deuterated standards, like those derived from this compound, is crucial for ensuring the accuracy and reproducibility of quantification in HTS, where matrix effects can be a significant challenge. By pairing the "heavy" (d6-labeled) derivatizing agent with a "light" (d0) version, differential and multiplexed analyses can be performed, significantly increasing the throughput of the screening process. nih.gov
Table 2: Advantages of this compound in HTS
| Feature | Advantage for HTS |
|---|---|
| Robust Chemistry | The derivatization reaction is reliable and works under mild conditions, leading to high reproducibility across large sample sets. nih.gov |
| Rapid Reaction | Optimized protocols allow for fast sample preparation, which is essential for meeting the time constraints of HTS campaigns. usda.gov |
| Automation Compatibility | The labeling procedure can be easily adapted for robotic liquid handling systems in multi-well plate formats. |
| Improved MS Signal | The dansyl group enhances the ionization efficiency of labeled molecules, improving detection sensitivity for low-abundance analytes. nih.gov |
| Multiplexing Capability | The use of stable isotope labels (d6 vs. d0) allows multiple samples to be combined and analyzed in a single LC-MS run, increasing throughput. nih.gov |
Advanced Data Processing and Chemometric Approaches in Deuterated Dansyl Analysis
The large and complex datasets generated from HTS and other large-scale experiments using this compound necessitate sophisticated data processing and analysis strategies. The raw data from LC-MS consists of thousands of features, each defined by a retention time, a mass-to-charge ratio (m/z), and an intensity. The primary challenge is to extract meaningful biological information from this data while minimizing false positives and negatives.
The initial steps in the data processing pipeline typically involve peak picking, filtering, and alignment across multiple samples using software platforms like XCMS, MAVEN, or MZmine. creative-proteomics.com For data from deuterated dansyl labeling, the software must be able to recognize and pair the "heavy" (d6) and "light" (d0) isotopic peaks for each analyte to accurately calculate the abundance ratios.
Advanced analytical strategies are also being developed to improve the identification of unknown compounds. This includes the use of combined MS² and MS³ scan modes, which can take advantage of the specific fragmentation patterns of the dansyl group to selectively identify labeled compounds in a complex mixture. nih.gov This approach can significantly increase the signal-to-noise ratio and the sensitivity of the analysis. nih.gov Furthermore, machine learning algorithms, such as random forests and neural networks, are being applied to analyze the complex datasets generated by stable isotope labeling experiments to identify disease-specific metabolic markers and key regulatory nodes in metabolic networks. creative-proteomics.com
Table 3: Data Analysis Workflow for Deuterated Dansyl Labeling
| Step | Description | Tools/Methods |
|---|---|---|
| 1. Raw Data Preprocessing | Extraction of ion chromatograms, peak detection, deconvolution, and retention time correction. | XCMS, MZmine, MAVEN |
| 2. Isotope Pairing | Identification of corresponding light (d0) and heavy (d6) labeled peaks for each analyte. | Isotope pattern recognition algorithms. |
| 3. Normalization | Correction for variations in sample loading and instrument response. | Total ion current (TIC) normalization, internal standards. |
| 4. Univariate Statistics | Identification of individual features that are significantly different between groups. | t-tests, ANOVA, fold-change analysis. |
| 5. Multivariate Analysis | Identification of patterns and correlations among multiple variables to classify samples and identify key differentiating features. | PCA, PLS-DA, hierarchical clustering. creative-proteomics.comnih.gov |
| 6. Metabolite Identification | Annotation of significant features by matching m/z and fragmentation spectra to databases. | METLIN, HMDB, KEGG, MS/MS spectral libraries. |
Expansion into Novel Research Domains in Chemical and Biological Sciences
While this compound is a staple in metabolomics, its potential applications extend into numerous other fields of chemical and biological research. The unique combination of fluorescence, a reactive handle for covalent labeling, and a stable isotope tag makes it a powerful tool for a wide range of quantitative studies.
One major area of expansion is in quantitative proteomics . Beyond just identifying proteins, researchers are interested in their dynamics, structure, and modifications. This compound can be used as a covalent probe to label solvent-accessible lysine (B10760008) residues on a protein. mdpi.com By comparing the labeling patterns under different conditions (e.g., with and without a bound drug), it is possible to map ligand-binding sites or detect conformational changes. mdpi.com The deuterated tag allows for precise quantification of these changes. This approach can also be used to identify and quantify sites of post-translational modifications, such as protein carbonylation, which is a marker of oxidative stress. nih.gov
In food science and environmental analysis , this compound can be used for the sensitive and accurate quantification of various amines, such as biogenic amines in fermented foods, which are indicators of quality and safety. mdpi.com Its application can also be extended to the detection of illicit drugs or environmental contaminants that contain amine functional groups. nih.gov
In cell biology , the fluorescent nature of the dansyl group can be harnessed for imaging applications. unimib.it Novel probes based on the this compound scaffold could be designed to accumulate in specific organelles, allowing for the quantification of the local chemical environment or the concentration of specific metabolites within a cellular compartment.
Finally, the reactivity of the dansyl chloride precursor is not limited to amines. Under certain conditions, it can also react with other functional groups like phenols, hydroxyls, and carboxylic acids, although often less efficiently than with amines. nih.govunomaha.edu Research into optimizing the reaction conditions for these other functional groups could vastly expand the range of molecules that can be analyzed using this labeling strategy, opening up new frontiers in lipidomics, glycomics, and other areas of systems biology.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling Dansyl-d6-dimethylamine in laboratory settings?
- Methodological Answer : Adhere to hazard codes H303+H313+H333 (potential toxicity via ingestion, skin contact, or inhalation) and implement protective measures such as wearing gloves (P264), using fume hoods (P337+P313), and ensuring eye protection (P305+P351+P338). Waste must be segregated and disposed of via certified biohazard waste services to prevent environmental contamination .
Q. How should researchers ensure proper storage and stability of this compound to maintain its chemical integrity?
- Methodological Answer : Store in airtight, light-resistant containers at temperatures ≤ -20°C. Regularly validate stability using high-performance liquid chromatography (HPLC) to detect degradation products. Document storage conditions and batch-specific stability data to ensure reproducibility .
Q. What are the recommended methods for quantifying this compound in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Calibration curves should span expected concentration ranges (e.g., 1–1000 nM), and recovery rates must be validated using spiked samples .
Q. How can researchers design controlled experiments to assess the reactivity of this compound under varying pH conditions?
- Methodological Answer : Employ a factorial design with pH (3–10) and temperature (25–60°C) as independent variables. Monitor reaction kinetics via UV-Vis spectroscopy or nuclear magnetic resonance (NMR). Include negative controls (e.g., solvent-only samples) to isolate pH-specific effects .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported reaction yields of this compound across different synthesis protocols?
- Methodological Answer : Conduct a methodological review to identify variables such as catalyst purity, solvent anhydrousness, or reaction time. Use Bayesian meta-analysis to quantify uncertainty and perform sensitivity analyses. Replicate high-discrepancy protocols with standardized reagents to isolate confounding factors .
Q. How to optimize the synthetic pathway for this compound to improve isotopic purity in deuterated analogs?
- Methodological Answer : Replace protic solvents (e.g., H₂O) with deuterated alternatives (D₂O) and use catalysts like Pd/C under deuterium gas. Characterize isotopic purity via high-resolution mass spectrometry (HRMS) and adjust reaction times to minimize proton exchange .
Q. What statistical approaches are appropriate for meta-analyses of this compound’s fluorescence properties across disparate studies?
- Methodological Answer : Apply random-effects models to account for heterogeneity in experimental conditions (e.g., excitation wavelengths, solvent polarity). Use funnel plots to assess publication bias and subgroup analyses to explore variability in quantum yield measurements .
Q. How to validate the absence of isotopic scrambling in this compound derivatives using tandem mass spectrometry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
